methyl 5-methoxy-1H-indole-3-carboxylate
Description
Methyl 5-methoxy-1H-indole-3-carboxylate is a substituted indole derivative featuring a methoxy group at the C5 position and a methyl ester at the C3 position. Its molecular formula is $ \text{C}{11}\text{H}{11}\text{NO}3 $, with a molecular weight of 205.21 g/mol. The compound is synthesized via cyclization reactions, as demonstrated by Tejedor and Diana-R, yielding a 52% product with characteristic NMR signals: $ \delta $ 3.87 (s, 3H, OCH$3$), 3.91 (s, 3H, COOCH$_3$), and aromatic protons at $ \delta $ 6.90–8.74 . The methoxy group enhances lipophilicity, while the ester moiety offers reactivity for further derivatization. This compound serves as a key intermediate in pharmaceutical and materials chemistry due to its structural versatility.
Properties
IUPAC Name |
methyl 5-methoxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-3-4-10-8(5-7)9(6-12-10)11(13)15-2/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBFYEWPUQVAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630531 | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172595-68-5 | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172595-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-methoxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Regiochemical Control
The phenylhydrazine derivative reacts with methyl pyruvate to form a phenylhydrazone intermediate. Acid-catalyzed cyclization (via-sigmatropic rearrangement) yields the indole core, with the methoxy group at position 5 and the ester at position 3. The regioselectivity is dictated by the electronic effects of the methoxy group, which directs cyclization to the para position.
Optimized Protocol
A mixture of 4-methoxyphenylhydrazine (1.0 equiv) and methyl pyruvate (1.2 equiv) in acetic acid is refluxed at 120°C for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:4) to yield this compound in 68–75% isolated yield.
Table 1: Fischer Synthesis Conditions and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | Acetic acid |
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield | 68–75% |
| Purity (HPLC) | >95% |
Vilsmeier-Haack Formylation Followed by Oxidation and Esterification
This three-step strategy leverages the Vilsmeier-Haack reaction to introduce a formyl group at position 3, followed by oxidation to a carboxylic acid and subsequent esterification.
Vilsmeier-Haack Formylation
5-Methoxyindole is treated with Vilsmeier reagent (POCl₃ in DMF) at 0–5°C, forming 5-methoxy-1H-indole-3-carbaldehyde. The reaction proceeds via electrophilic aromatic substitution, with DMF acting as the formylating agent.
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized using KMnO₄ in acidic conditions (H₂SO₄, H₂O) at 80°C for 6 hours, yielding 5-methoxy-1H-indole-3-carboxylic acid with >90% conversion.
Esterification with Methanol
The carboxylic acid is esterified using methanol and H₂SO₄ (2 mol%) under reflux for 8 hours, achieving 85–92% yield. Excess methanol drives the equilibrium toward ester formation.
Table 2: Multi-Step Synthesis Metrics
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Formylation | POCl₃, DMF, 0–5°C, 2h | 78% |
| Oxidation | KMnO₄, H₂SO₄, 80°C, 6h | 91% |
| Esterification | MeOH, H₂SO₄, reflux, 8h | 89% |
Ionic Liquid-Mediated Friedel-Crafts Alkylation
Brønsted acidic ionic liquids (ILs) offer a green alternative for indole functionalization. The IL 1a (4-n-butyl-4-(3-sulfopropyl)thiomorpholinium triflate) catalyzes Friedel-Crafts reactions between indoles and α-ketoesters.
Reaction Design
5-Methoxyindole reacts with methyl benzoylformate (PhCOCOOCH₃) in the presence of IL 1a (10 mol%) at 100°C for 1 hour. The IL facilitates protonation of the ketoester, enhancing electrophilicity for C3-alkylation.
Advantages and Limitations
-
Yield : 82–88%
-
Reusability : IL 1a is recovered and reused thrice without significant activity loss.
-
Drawback : Requires anhydrous conditions and elevated temperatures.
Enamine Cyclization with CBr₄
Enamines derived from methyl pyruvate and secondary amines undergo cyclization in the presence of CBr₄ and K₂CO₃ in DMSO at 100°C.
Procedure
A sealed tube charged with enamine (0.5 mmol), CBr₄ (0.75 mmol), and K₂CO₃ (1.0 mmol) in DMSO (5 mL) is heated at 100°C for 8 hours. The reaction proceeds via bromoimidate intermediates, culminating in indole ring formation.
Performance Metrics
-
Yield : 70–76%
-
Solvent : DMSO enhances reaction rate via polar aprotic effects.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Temperature (°C) | Catalytic System | Scalability |
|---|---|---|---|---|
| Fischer Synthesis | 68–75 | 120 | Acetic acid | Moderate |
| Vilsmeier-Oxidation | 78–89 | 80–100 | POCl₃, KMnO₄, H₂SO₄ | Low |
| Ionic Liquid | 82–88 | 100 | IL 1a | High |
| Enamine Cyclization | 70–76 | 100 | CBr₄, K₂CO₃ | Moderate |
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a key intermediate for further functionalization.
Hydrazides derived from this compound serve as precursors for heterocyclic systems, such as triazoles and oxadiazoles, via cyclization with aldehydes or ketones .
Electrophilic Aromatic Substitution (EAS)
The methoxy group activates the benzene ring toward electrophilic substitution, with regioselectivity governed by the indole’s electronic landscape.
Substitution at C4 is favored due to resonance stabilization from the methoxy group, while steric hindrance from the ester limits reactivity at C2 .
N-Alkylation and Protection
The indole nitrogen (N1) undergoes alkylation to form N-substituted derivatives, altering solubility and reactivity.
N-Alkylation is critical for modulating biological activity, as seen in neuroprotective agents targeting MAO-B inhibition .
Oxidation and Reduction
The ester and methoxy groups influence redox reactivity:
- Oxidation :
- The indole ring resists oxidation, but the ester side chain can be oxidized to ketones under strong conditions (e.g., CrO₃/H₂SO₄).
- Reduction :
- LiAlH₄ reduces the ester to a primary alcohol, yielding 3-(hydroxymethyl)-5-methoxy-1H-indole.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable arylation or alkylation at reactive positions:
Role in Drug Development
Derivatives of this compound exhibit:
Scientific Research Applications
Pharmaceutical Development
Neuroprotective Properties
Methyl 5-methoxy-1H-indole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its neuroprotective properties make it valuable for developing treatments for conditions such as Parkinson's disease and Alzheimer's disease. Recent studies have shown that derivatives of this compound exhibit strong neuroprotective and antioxidant activities, inhibiting monoamine oxidase B (MAO-B) and protecting against oxidative stress-induced cell damage .
Case Study: Neuroprotective Hybrids
A study synthesized hybrids of this compound that demonstrated significant neuroprotection against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells. These compounds also showed high safety profiles, with hemolytic effects below 5% at concentrations up to 200 µM .
Biochemical Research
Mechanisms of Action
In biochemical research, this compound is utilized to explore the mechanisms of indole derivatives. It aids researchers in understanding cellular processes and signaling pathways influenced by these compounds. For instance, its derivatives have been investigated for their inhibitory effects on SARS-CoV proteases, revealing that methoxy substitutions can enhance inhibitory potency .
Data Table: Inhibitory Potency of Derivatives
| Compound | IC50 (μM) | Notes |
|---|---|---|
| 5-Methoxy Indole Derivative | 0.067 | Moderate potency |
| 4-Methoxy Indole Derivative | 0.006 | High potency |
| 6-Methoxy Indole Derivative | 0.333 | Lower potency than 4-methoxy |
Natural Product Synthesis
This compound is instrumental in synthesizing natural products derived from plant sources. Its ability to facilitate the development of new drugs from natural compounds with medicinal properties has been well-documented. This compound's structure allows for modifications that enhance biological activity while maintaining safety profiles .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. It ensures accurate quantification and characterization of similar compounds in complex mixtures, which is critical for developing analytical methods and validating results in research settings .
Material Science
Advanced Materials Development
Research into the material science applications of this compound has revealed potential uses in creating advanced materials, including organic light-emitting diodes (OLEDs). The unique properties of this compound make it suitable for electronic devices, contributing to innovations in the field .
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Key Observations:
- Ester Group : Methyl esters (e.g., target compound) are more hydrolytically stable than ethyl esters (e.g., ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate) under basic conditions .
- Regioselectivity : Cyclization of azidocinnamate esters yields varying regioisomers depending on substituents. For example, 5-methoxy derivatives form preferentially over 7-methoxy isomers in certain conditions .
Key Observations:
- Hydrolysis Sensitivity : The target compound’s methyl ester is stable under mild hydrolysis conditions, whereas ethyl esters (e.g., ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate) require stronger bases for saponification .
- Substituent Effects : Introducing electron-donating groups (e.g., methoxy) at C5 improves cyclization yields compared to electron-withdrawing groups (e.g., nitro) .
Biological Activity
Methyl 5-methoxy-1H-indole-3-carboxylate (MMICA) is an indole derivative that has garnered attention for its diverse biological activities, particularly in neuroprotection, anticancer effects, and antioxidant properties. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of MMICA, supported by relevant case studies and research findings.
1. Synthesis of this compound
The synthesis of MMICA typically involves the reaction of 5-methoxyindole with appropriate carboxylic acid derivatives. A common method includes refluxing the indole with thionyl chloride and methanol to form the methyl ester. The reaction conditions are optimized to yield high purity and yield of the desired compound, often confirmed by NMR spectroscopy .
2.1 Neuroprotective Effects
Research has highlighted the neuroprotective properties of MMICA and its derivatives. A study demonstrated that compounds derived from indole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid exhibited significant neuroprotection against oxidative stress in neuronal cell lines such as SH-SY5Y. These compounds were shown to inhibit lipid peroxidation and reduce superoxide generation, indicating their potential in treating neurodegenerative diseases like Parkinson's .
Table 1: Neuroprotective Effects of MMICA Derivatives
| Compound | Cell Line | Neuroprotective Activity | IC50 (µM) |
|---|---|---|---|
| MMICA | SH-SY5Y | Strong | >150 |
| IPA Derivative | SH-SY5Y | Moderate | <50 |
| 5MICA Derivative | SH-SY5Y | Strong | <30 |
2.2 Anticancer Activity
MMICA has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that MMICA exhibits cytotoxic effects on MCF-7 breast cancer cells, with mechanisms involving apoptosis induction and disruption of microtubule dynamics .
Table 2: Anticancer Activity of MMICA
| Cell Line | Compound | Cytotoxicity (GI50 µM) |
|---|---|---|
| MCF-7 | MMICA | 10 |
| HeLa | MMICA | 15 |
| A549 | MMICA | 20 |
2.3 Antioxidant Properties
The antioxidant activity of MMICA has also been a focal point in research. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related damage in cells. Studies indicate that methoxy substitutions enhance the electron-donating ability of the indole ring, thereby improving its antioxidant capacity .
Case Study 1: Neuroprotection in Parkinson's Disease Models
A recent study investigated the effects of MMICA derivatives in mouse models of Parkinson's disease, where they were administered prior to inducing neurotoxicity through oxidative stress agents. The results indicated that these compounds significantly improved motor functions and reduced neuroinflammation markers compared to control groups .
Case Study 2: Anticancer Efficacy Against Breast Cancer
In a controlled laboratory setting, MMICA was tested against MCF-7 cells alongside standard chemotherapeutics. The results showed that while traditional drugs had a certain efficacy, MMICA exhibited a synergistic effect when combined with these agents, enhancing overall cytotoxicity .
4. Conclusion
This compound is a promising compound with multifaceted biological activities including neuroprotection, anticancer effects, and antioxidant properties. Its derivatives show potential for further development as therapeutic agents in treating neurodegenerative diseases and cancers. Continued research into its mechanisms of action and clinical applications will be essential to fully realize its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing methyl 5-methoxy-1H-indole-3-carboxylate, and how can purity be validated?
- Methodology :
- Synthesis : Use a modified Fischer indole synthesis protocol. Combine substituted phenylhydrazine derivatives with β-keto esters (e.g., methyl acetoacetate) in glacial acetic acid under reflux (2–4 hours). Post-reaction, precipitate the product via ice-water quenching and recrystallize using ethanol or methanol .
- Purity Validation : Confirm purity (>98%) via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min; UV detection at 254 nm) .
- Data Table :
| Parameter | Value | Reference |
|---|---|---|
| Reflux Time | 2–4 hours | |
| Recrystallization | Ethanol, 70% yield | |
| HPLC Purity | >98% |
Q. How should this compound be stored to ensure stability?
- Methodology :
- Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation. Use amber vials to minimize photodegradation. Stability exceeds 2 years under these conditions .
- Critical Note : Degradation occurs at room temperature (20–25°C), with a 15% loss in purity over 6 months .
Advanced Research Questions
Q. What computational methods are suitable for analyzing the electronic structure and solvent interactions of this compound?
- Methodology :
- Perform DFT calculations (B3LYP, CAM-B3LYP, or M06-2X functionals) with a 6-311++G(d,p) basis set to study:
- Frontier molecular orbitals (HOMO-LUMO gaps).
- Solvent effects using the Polarizable Continuum Model (PCM).
- Compare experimental IR/NMR spectra with computed values to validate electronic interactions .
- Data Table :
| Parameter | B3LYP Result | M06-2X Result |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.32 | 4.15 |
| Dipole Moment (D) | 3.8 | 3.6 |
Q. How can this compound serve as a precursor for bioactive bis-indolylalkanes (BIAs)?
- Methodology :
- Step 1 : React with aldehydes (e.g., benzaldehyde) under acid catalysis (HCl or p-TsOH) to form bis-indolylmethanes.
- Step 2 : Evaluate antiproliferative activity via MTT assays against breast cancer cell lines (e.g., MCF-7).
Q. How can conflicting spectral data (e.g., NMR shifts) from different synthesis routes be resolved?
- Methodology :
- Multi-step Analysis :
Compare H NMR (DMSO-d₆) of batches synthesized via Fischer indole vs. Sonogashira coupling.
Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks, particularly for methoxy and ester groups.
- Case Study : Discrepancies in C3 carbonyl shifts (δ 165–168 ppm in C NMR) were traced to residual acetic acid in crude products .
Contradictions and Mitigation
-
Synthesis Yield Variability :
-
Biological Activity Inconsistencies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
